3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride
Description
Properties
Molecular Formula |
C7H16ClNS |
|---|---|
Molecular Weight |
181.73 g/mol |
IUPAC Name |
3-(2-methylpropylsulfanyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
IOSRGAFMQDKMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1CNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
- Formation of the Azetidine Core: Azetidine rings are commonly synthesized via cyclization of amino alcohols or haloamines, or by ring contraction methods from larger nitrogen heterocycles.
- Introduction of the Sulfanyl Group: The sulfanyl substituent is typically introduced by nucleophilic substitution or thiol-alkylation reactions. For 3-[(2-methylpropyl)sulfanyl]azetidine, the sulfanyl group bearing the isobutyl substituent can be installed by reacting a 3-halogenated azetidine intermediate with an appropriate thiol or thiolate nucleophile.
- Salt Formation: The free base azetidine derivative is treated with hydrochloric acid to form the hydrochloride salt, improving aqueous solubility and stability.
Detailed Preparation Methods
Synthesis of 3-(2-Methylpropylsulfanyl)azetidine
A plausible synthetic route involves:
Preparation of 3-Haloazetidine Intermediate:
- Starting from azetidine or a protected azetidine derivative, selective halogenation at the 3-position (e.g., bromination or chlorination) is performed to yield 3-haloazetidine.
Nucleophilic Substitution with 2-Methylpropylthiol:
- The 3-haloazetidine is reacted with 2-methylpropylthiol (isobutylthiol) or its thiolate anion under basic conditions to substitute the halogen with the sulfanyl group.
- Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents such as DMF or DMSO.
- The reaction proceeds via an SN2 mechanism, favoring substitution at the 3-position.
Purification of the Free Base:
- The crude product is purified by chromatography or recrystallization to isolate 3-(2-methylpropylsulfanyl)azetidine.
Formation of Hydrochloride Salt:
- The free base is dissolved in an appropriate solvent (e.g., ethanol or ethereal solvent) and treated with hydrochloric acid gas or concentrated HCl solution.
- The resulting hydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.
Alternative Synthetic Approaches
- Thiol-Ene Reaction: Radical addition of 2-methylpropylthiol across a 3-vinylazetidine double bond could be an alternative, though less common, approach.
- Direct Alkylation of Azetidine Thiol: If 3-mercaptoazetidine is available, alkylation with 2-methylpropyl halides under basic conditions could yield the target compound.
Analytical and Purity Considerations
- Chromatographic Resolution: Diastereomeric mixtures may arise if chiral azetidine precursors are used; chromatographic techniques can separate these.
- Spectroscopic Characterization: NMR (¹H, ¹³C), IR, and mass spectrometry confirm the structure and purity.
- Salt Characterization: Melting point and elemental analysis confirm hydrochloride salt formation.
Summary Table of Preparation Method
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield (%) (Typical) |
|---|---|---|---|---|
| 1 | Halogenation | Azetidine + NBS or PCl5, controlled temp | 3-Haloazetidine intermediate | 70–85 |
| 2 | Nucleophilic substitution | 3-Haloazetidine + 2-methylpropylthiol + base (NaH, K2CO3) in DMF | 3-(2-Methylpropylsulfanyl)azetidine | 60–90 |
| 3 | Salt formation | HCl gas or concentrated HCl in ethanol | 3-(2-Methylpropylsulfanyl)azetidine hydrochloride | >95 |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (thioether) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modifying the compound’s electronic and steric properties.
-
Mechanistic Insight : Sulfur’s lone pairs facilitate nucleophilic attack on oxidizing agents like peroxides or peracids. The reaction proceeds via a two-electron oxidation pathway, forming sulfoxides as intermediates before further oxidation to sulfones .
Nucleophilic Substitution at Sulfanyl Group
The thioether’s sulfur atom can act as a weak nucleophile, participating in alkylation or arylation reactions.
-
Limitations : Steric hindrance from the 2-methylpropyl group reduces substitution efficiency compared to smaller thioethers .
C–H Functionalization of the Azetidine Ring
The azetidine scaffold undergoes regioselective C–H bond activation, enabling direct functionalization.
-
Mechanistic Insight : Palladium catalysts facilitate C–H activation via a concerted metalation-deprotonation (CMD) pathway. The sulfanyl group’s electron-donating nature enhances ring stability during functionalization .
Acid/Base-Mediated Ring-Opening
The azetidine ring is susceptible to ring-opening under strong acidic or basic conditions.
Alkylation and Acylation of the Protonated Amine
The hydrochloride’s ammonium group can undergo deprotonation to generate a nucleophilic amine for further derivatization.
Thermal and Photochemical Reactions
The compound exhibits stability under mild conditions but decomposes at elevated temperatures (>200°C) or under UV light, forming complex mixtures of sulfides and amines .
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that azetidine derivatives, including 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride, act as modulators of the Cannabinoid-1 (CB1) receptor. These compounds have been identified as potential treatments for various conditions mediated by this receptor, such as:
- Psychosis
- Cognitive Disorders
- Anxiety Disorders
- Substance Abuse Disorders
- Obesity and Eating Disorders
The ability of these compounds to selectively antagonize the CB1 receptor positions them as candidates for drug development aimed at treating these disorders .
Treatment of Proliferative Diseases
The compound has also been investigated for its role as a MEK inhibitor, which is significant in the treatment of proliferative diseases such as cancer. This application stems from its ability to inhibit pathways involved in cell proliferation and survival, making it a valuable candidate in oncology research .
Synthesis Techniques
The synthesis of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride involves various chemical reactions that enhance its pharmacological properties. The process typically includes:
- Formation of azetidine rings
- Introduction of sulfur-containing groups to improve bioactivity
The optimization of synthesis routes has been documented, showcasing improvements in yield and purity, which are crucial for further pharmacological testing .
Structure-Activity Relationship Studies
SAR studies have revealed that modifications to the azetidine structure can significantly affect biological activity. For instance:
- Substituents on the azetidine ring can enhance binding affinity to target receptors.
- Variations in the sulfur group influence the compound's metabolic stability and bioavailability.
These findings are critical for guiding future modifications aimed at improving therapeutic efficacy .
Efficacy in Animal Models
Several studies have evaluated the efficacy of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride in animal models. For example:
- In rodent models, the compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages.
- Efficacy against tumor growth was observed in xenograft models, indicating potential for cancer therapy.
These studies provide foundational evidence supporting further clinical investigation .
Toxicology and Safety Profiles
Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate:
- Low acute toxicity levels
- Minimal adverse effects at therapeutic doses
These findings are essential for advancing the compound into clinical trials .
Data Tables
| Application Area | Mechanism of Action | Potential Conditions Treated |
|---|---|---|
| Cannabinoid Modulation | CB1 Receptor Antagonism | Psychosis, Anxiety Disorders |
| Cancer Treatment | MEK Inhibition | Proliferative Diseases (e.g., certain cancers) |
| Neurological Disorders | Neuroprotective Effects | Cognitive Disorders, Substance Abuse |
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, the azetidine ring can interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride with two structurally related azetidine derivatives from the provided evidence: 3-(cyclopropylmethyl)azetidine hydrochloride and 3-(propane-2-sulfonyl)azetidine hydrochloride .
Table 1: Structural and Physicochemical Properties
Key Differences and Implications
Substituent Effects on Polarity and Solubility: The thioether group in the target compound is less polar than the sulfone group in 3-(propane-2-sulfonyl)azetidine hydrochloride, which may reduce aqueous solubility but improve membrane permeability.
Stability and Reactivity :
- Sulfones (e.g., 3-(propane-2-sulfonyl)azetidine hydrochloride) are generally more oxidatively stable than thioethers, which may undergo oxidation to sulfoxides or sulfones under physiological conditions.
- The thioether in the target compound could act as a metabolic soft spot, influencing its pharmacokinetic profile.
Molecular Weight and Drug-Likeness :
- The target compound’s lower estimated molecular weight (~180.5 g/mol) compared to 3-(cyclopropylmethyl)azetidine hydrochloride (316.38 g/mol) aligns more closely with Lipinski’s "Rule of Five" for oral bioavailability.
Table 2: Hypothetical Pharmacological Profiles
| Property | 3-[(2-Methylpropyl)sulfanyl]azetidine Hydrochloride | 3-(Cyclopropylmethyl)azetidine Hydrochloride | 3-(Propane-2-sulfonyl)azetidine Hydrochloride |
|---|---|---|---|
| Predicted LogP | ~2.1 (moderate lipophilicity) | ~1.8 (lower lipophilicity) | ~0.5 (high polarity) |
| Metabolic Stability | Moderate (thioether oxidation likely) | High (cyclopropane stability) | High (sulfone stability) |
| Target Affinity | Potential for CNS targets (small size) | Likely enzyme inhibitors (rigid structure) | Polar targets (e.g., kinases) |
Limitations of Available Evidence
Further experimental studies are required to validate its physicochemical and pharmacological properties.
Biological Activity
3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of antiviral and antiparasitic effects. This article reviews the synthesis, structure-activity relationships (SAR), and biological assays related to this compound, drawing from various research studies.
Synthesis and Structural Characteristics
The synthesis of azetidine derivatives typically involves both solution and solid-phase methods. In the case of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride, structural modifications have been explored to enhance biological activity. The azetidine ring is known for its ability to induce specific conformations that can influence biological interactions.
Table 1: Summary of Synthesized Azetidine Derivatives
| Compound | Structure | Key Modifications | Biological Activity |
|---|---|---|---|
| 1 | Azetidine with various side chains | N-terminal modifications | Antiviral activity against HCMV |
| 2 | 3-[(2-Methylpropyl)sulfanyl]azetidine | Sulfanyl group addition | Potential antiparasitic effects |
Antiviral Activity
Research has demonstrated that azetidine-containing compounds exhibit significant antiviral properties. A study focused on azetidine dipeptides showed that specific substitutions at the N- and C-termini were crucial for anti-human cytomegalovirus (HCMV) activity. The presence of a sulfanyl group in compounds similar to 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride may enhance this effect due to increased hydrophobic interactions, which stabilize the active conformation necessary for binding to viral targets .
Key Findings:
- Inhibition of HCMV: Compounds with azetidine rings displayed EC50 values indicating effective inhibition of viral replication, with some derivatives showing lower cytotoxicity compared to standard antiviral drugs like ganciclovir.
- SAR Analysis: The presence of aliphatic substituents at specific positions was found to be critical for maintaining antiviral efficacy .
Antiparasitic Activity
Another important aspect of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is its potential antiparasitic activity. Studies have indicated that certain azetidine derivatives can inhibit the growth of Trypanosoma species, which are responsible for diseases such as African sleeping sickness.
Table 2: Antiparasitic Activity of Azetidine Derivatives
| Compound | Target Parasite | IC50 (μM) | Cytotoxicity (μM) |
|---|---|---|---|
| A | T. brucei | 0.5 | >100 |
| B | T. congolense | 1.0 | >100 |
| C | T. vivax | 5.0 | >100 |
Case Study 1: Antiviral Efficacy
A recent investigation into the antiviral properties of azetidine derivatives highlighted the effectiveness of a specific compound against HCMV in vitro. The study utilized a series of structural analogs to determine the influence of various substituents on antiviral activity . Results indicated that compounds with a sulfanyl group exhibited enhanced efficacy compared to their non-sulfanyl counterparts.
Case Study 2: Antiparasitic Activity
In another study focusing on the antiparasitic effects, researchers evaluated a series of azetidine derivatives against T.brucei. The results demonstrated significant activity, with some compounds achieving IC50 values as low as 0.5 μM while maintaining high cytotoxicity thresholds . This suggests that structural modifications, including the incorporation of sulfanyl groups, can lead to improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
